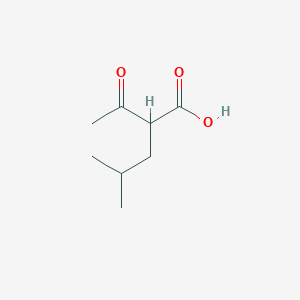

2-Acetyl-4-methylpentanoic acid

Description

The exact mass of the compound 2-Acetyl-4-methyl-pentanoic acid is 158.094294304 g/mol and the complexity rating of the compound is 161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetyl-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5(2)4-7(6(3)9)8(10)11/h5,7H,4H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAODCCSGXMVTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Acetyl-4-methylpentanoic acid, a beta-keto acid with potential applications in chemical synthesis and drug development. This document summarizes its known physical and chemical characteristics, outlines a probable synthetic route, and discusses its potential biological significance and safety considerations based on available data for related compounds.

Core Chemical Properties

This compound, also known as 2-isobutylacetoacetic acid, is a carboxylic acid with a ketone functional group at the beta position. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 5699-53-6 | [1] |

| Molecular Formula | C8H14O3 | [2][3] |

| Molecular Weight | 158.20 g/mol | [2][3] |

| Predicted Boiling Point | 260.5 ± 23.0 °C | [2] |

| Predicted Density | 1.033 ± 0.06 g/cm³ | [3] |

| Predicted pKa | Not Available | |

| Experimental Melting Point | Not Available | |

| Experimental Boiling Point | Not Available | |

| Solubility | Not Available |

Synthesis and Reactivity

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, based on established organic chemistry principles, a plausible synthetic route is the acetoacetic ester synthesis. This method involves the alkylation of an acetoacetic ester, followed by hydrolysis and decarboxylation.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via acetoacetic ester synthesis.

Experimental Protocol: Acetoacetic Ester Synthesis (General Procedure)

-

Enolate Formation: Ethyl acetoacetate is treated with a strong base, typically sodium ethoxide in ethanol, to generate the corresponding enolate. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester.

-

Alkylation: The enolate is then reacted with an appropriate alkyl halide, in this case, isobutyl bromide, via an SN2 reaction to introduce the isobutyl group at the α-carbon.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester, ethyl 2-acetyl-4-methylpentanoate, is subsequently hydrolyzed to the corresponding β-keto acid using aqueous base (e.g., NaOH) followed by acidification. Gentle heating of the β-keto acid promotes decarboxylation to yield the final product, this compound.

Spectroscopic Data

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not available in the reviewed literature. However, data for structurally related compounds can provide an indication of the expected spectral features.

-

¹H NMR: The spectrum is expected to show signals corresponding to the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine and methylene protons), a singlet for the acetyl methyl protons, a methine proton at the α-carbon, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The spectrum should display distinct signals for the carbonyl carbons of the ketone and carboxylic acid, as well as signals for the carbons of the isobutyl and acetyl groups.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), and the C=O stretch of the ketone (~1725 cm⁻¹).

Biological Activity and Toxicological Profile

Direct studies on the biological activity and toxicity of this compound are limited. However, its structural classification as a branched-chain keto acid (BCKA) allows for some extrapolation from related compounds.

BCKAs are metabolites of branched-chain amino acids (BCAAs) such as leucine.[4] Leucine itself is a vital amino acid involved in protein synthesis.[4] Some studies on other BCKAs have explored their effects on cellular metabolism and potential roles in various physiological and pathological states. For instance, some BCKAs have been investigated for their impact on mitochondrial respiration.

The toxicological profile of this compound has not been specifically determined. General safety precautions for handling carboxylic acids should be followed. A developmental toxicity study on the related compound, 2-methylhexanoic acid, in rats showed maternal toxicity at high doses, but no clear toxic effects on development.[5]

Potential Signaling Pathway Involvement (Hypothetical)

Given its relationship to BCAA metabolism, this compound could potentially interact with pathways regulated by these amino acids.

Caption: Simplified relationship of BCKAs to BCAA metabolism and cellular signaling.

Conclusion

This compound is a β-keto acid for which fundamental chemical data is available, though experimental values for key physical properties are lacking. Its synthesis can be logically approached through the well-established acetoacetic ester synthesis. While direct biological and toxicological data is scarce, its structural similarity to other branched-chain keto acids suggests potential involvement in metabolic pathways. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and development.

References

Elucidation of the Molecular Structure of 2-Acetyl-4-methylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the comprehensive process for the structural elucidation of 2-acetyl-4-methylpentanoic acid. In the absence of direct experimental spectroscopic data in publicly available literature, this document presents predicted data based on the analysis of analogous compounds and established principles of organic spectroscopy. The guide provides detailed methodologies for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, which are pivotal for determining the molecular structure of organic compounds. Furthermore, this document includes a logical workflow for structure elucidation and a proposed mass spectral fragmentation pathway, visualized through Graphviz diagrams. The presented data and protocols serve as a robust framework for the characterization of this compound and related β-keto acids.

Introduction

This compound, a β-keto acid, possesses a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.20 g/mol .[1] The structural elucidation of such molecules is fundamental in various scientific disciplines, including drug discovery and organic synthesis, as the precise arrangement of atoms dictates the compound's chemical and biological properties. This guide details the analytical techniques and data interpretation required to confirm the structure of this compound, presented as follows:

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 10.0 | Singlet (broad) | 1H | -COOH |

| ~3.5 | Triplet | 1H | H-2 |

| ~2.3 | Singlet | 3H | -C(O)CH₃ |

| ~2.1 | Multiplet | 1H | H-4 |

| ~1.6 | Multiplet | 2H | H-3 |

| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C-5 (Acetyl C=O) |

| ~175 | C-1 (Carboxyl C=O) |

| ~60 | C-2 |

| ~40 | C-3 |

| ~30 | C-6 (Acetyl CH₃) |

| ~25 | C-4 |

| ~22 | C-7, C-8 (-CH(CH₃)₂) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment Ion |

| 158 | [M]⁺ (Molecular Ion) |

| 143 | [M - CH₃]⁺ |

| 115 | [M - CH₃CO]⁺ |

| 101 | [M - C₄H₉]⁺ |

| 87 | [M - C₄H₉O]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2960 - 2870 | Medium | C-H stretch (Alkyl) |

| ~1760 | Strong | C=O stretch (Keto) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1470 | Medium | C-H bend (Alkyl) |

| ~1370 | Medium | C-H bend (Alkyl) |

| ~1250 | Medium | C-O stretch |

Experimental Protocols

The following are detailed experimental protocols for the key analytical techniques used in structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5 - 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).

EI-MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Alternatively, dissolve the solid sample in a volatile solvent, deposit it on the crystal, and allow the solvent to evaporate.

FTIR Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Visualization of Elucidation Workflow and Fragmentation

The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and a proposed mass spectral fragmentation pathway.

Conclusion

The structural elucidation of this compound can be confidently achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While direct experimental data was not found in the surveyed literature, the predicted spectral data and detailed methodologies provided in this guide offer a comprehensive framework for researchers to confirm the structure of this and other related β-keto acids. The provided workflows serve as a logical guide for the process of structure determination from raw analytical data. It is recommended that any future experimental work on this compound be compared against the predicted values herein to further validate its structure.

References

Technical Guide: 2-Acetyl-4-methylpentanoic Acid (CAS 5699-53-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-4-methylpentanoic acid, with the CAS number 5699-53-6, is a keto acid derivative of the essential amino acid L-leucine (2-amino-4-methylpentanoic acid). Its structure, featuring both a carboxylic acid and a ketone functional group, suggests potential for diverse chemical reactivity and makes it an interesting candidate for further investigation in synthetic chemistry and as a potential biological modulator. This document provides a summary of the currently available technical information for this compound. It is important to note that detailed experimental protocols and extensive biological studies on this compound are not widely available in peer-reviewed literature. Therefore, this guide also presents logical, proposed experimental workflows and discusses potential biological relevance based on its structural relationship to well-characterized molecules.

Physicochemical Properties

The physicochemical properties of this compound are primarily based on predicted data. Experimental validation of these properties is recommended for any research or development application.

| Property | Value | Source |

| CAS Number | 5699-53-6 | [1][2][3] |

| Molecular Formula | C8H14O3 | [1] |

| Molar Mass | 158.2 g/mol | [1] |

| Density (Predicted) | 1.033 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 260.5 ± 23.0 °C | [1] |

| pKa (Predicted) | 3.63 ± 0.21 | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow: Acetoacetic Ester Route

This proposed method utilizes the alkylation of a β-keto ester (ethyl acetoacetate) followed by hydrolysis and decarboxylation.

Experimental Protocol (Proposed):

-

Deprotonation: Sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. To this solution, an equimolar amount of ethyl acetoacetate is added dropwise at room temperature to form the sodium salt of the enolate.

-

Alkylation: 1-bromo-2-methylpropane (isobutyl bromide) is added to the reaction mixture. The mixture is then heated under reflux to facilitate the SN2 reaction, where the enolate displaces the bromide to form ethyl 2-acetyl-4-methylpentanoate.

-

Hydrolysis and Decarboxylation: The resulting ester is then subjected to acidic or basic hydrolysis. For instance, heating the ester with aqueous sodium hydroxide would hydrolyze the ester to a carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) would protonate the carboxylate and induce decarboxylation of the β-keto acid intermediate to yield this compound.

-

Purification: The final product would require purification, likely through extraction and distillation or chromatography.

Below is a Graphviz diagram illustrating this proposed synthetic workflow.

Biological Activity and Signaling Pathways

There is currently no direct evidence in the scientific literature detailing the biological activity or the involvement of this compound in any specific signaling pathways. However, its structural similarity to L-leucine, an essential branched-chain amino acid with well-documented metabolic and signaling roles, provides a basis for hypothetical biological functions.

L-leucine is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[4] The metabolism of leucine leads to the production of acetyl-CoA and other intermediates that are crucial for cellular energy.[4]

Given that this compound is a keto-analogue of leucine, it could potentially interact with enzymes and transporters involved in leucine metabolism. Further research would be required to determine if it can be metabolized to yield energy, or if it acts as an antagonist or a modulator of leucine-sensing pathways like mTOR.

The metabolic pathway of L-leucine is depicted below as a reference for the potential biological context of its acetylated analogue.

Conclusion and Future Directions

This compound is a compound with a well-defined chemical structure but limited characterization in the public domain. The provided physicochemical data are predominantly predictive and await experimental verification. While a plausible synthetic route is proposed, it requires laboratory validation. The biological role of this molecule remains unexplored.

For researchers and drug development professionals, this compound represents an open area for investigation. Future research should focus on:

-

Validated Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full spectroscopic characterization (NMR, IR, MS).

-

Biological Screening: Evaluation of its activity in various biological assays, particularly those related to leucine metabolism, mTOR signaling, and other pathways influenced by branched-chain amino acids and their metabolites.

-

Enzymatic Studies: Investigation of its potential as a substrate or inhibitor for enzymes involved in amino acid metabolism.

Such studies will be crucial in determining the potential of this compound as a tool compound for research or as a lead for therapeutic development.

References

An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-acetyl-4-methylpentanoic acid, a β-keto acid with potential applications in medicinal chemistry and organic synthesis. The document details the theoretical basis of the synthesis, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound is a branched-chain β-keto acid. The presence of both a ketone and a carboxylic acid functional group on a flexible aliphatic chain makes it an interesting building block for the synthesis of more complex molecules. The structural motif of β-keto acids is of significant interest in organic chemistry due to the electronic interplay between the two functional groups, which facilitates reactions such as decarboxylation.[1] This guide focuses on a classical and reliable method for its preparation: the acetoacetic ester synthesis.

Synthetic Pathway: Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a versatile and widely used method for the preparation of ketones and β-keto acids.[2][3][4][5] The synthesis involves the alkylation of a β-keto ester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation of the resulting substituted ester.

The overall synthetic strategy for this compound via this route can be visualized as a two-step process. The first step involves the formation of an enolate from ethyl acetoacetate, which is then alkylated with a suitable alkyl halide. The second step is the hydrolysis of the ester and subsequent decarboxylation to yield the target β-keto acid.

Logical Workflow for the Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound based on the acetoacetic ester synthesis.

Step 1: Synthesis of Ethyl 2-acetyl-4-methylpentanoate

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol under a nitrogen atmosphere. This process generates sodium ethoxide in situ.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise at room temperature. Stir the mixture for 10 minutes to ensure complete formation of the enolate.

-

Alkylation: Add 13.7 g (0.1 mol) of 1-bromo-2-methylpropane (isobutyl bromide) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain it for 2-3 hours to ensure the completion of the alkylation reaction.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of water. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude ethyl 2-acetyl-4-methylpentanoate can be purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Hydrolysis: In a 100 mL round-bottom flask, mix the purified ethyl 2-acetyl-4-methylpentanoate (0.05 mol) with 50 mL of 1 M aqueous sodium hydroxide solution.

-

Saponification: Stir the mixture at room temperature overnight to ensure complete hydrolysis of the ester.

-

Extraction of Unreacted Ester: Extract the hydrolyzed solution with methyl tert-butyl ether (MTBE) (4 x 15 mL) to remove any unreacted ester.

-

Acidification: Carefully acidify the aqueous solution to a pH of approximately 2 by adding 1 M sulfuric acid. This will protonate the carboxylate to form the β-keto acid.

-

Product Extraction: Extract the acidified aqueous solution with MTBE (18 x 15 mL).

-

Drying and Concentration: Combine the MTBE extracts and dry over anhydrous sodium sulfate for 2 hours. Concentrate the solution under vacuum using a rotary evaporator with an ice bath to obtain the crude this compound.

-

Purification: The product can be further purified by crystallization from a mixture of heptane and a small amount of diethyl ether.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/cm³) |

| Ethyl Acetoacetate | C6H10O3 | 130.14 | 1.021 |

| 1-Bromo-2-methylpropane | C4H9Br | 137.02 | 1.264 |

| Ethyl 2-acetyl-4-methylpentanoate | C10H18O3 | 186.25 | ~0.97 |

| This compound | C8H14O3 | 158.20 | 1.033±0.06 |

Table 2: Expected Yield and Purity

| Step | Product | Theoretical Yield (g) | Expected Yield (%) | Expected Purity (%) |

| 1. Alkylation | Ethyl 2-acetyl-4-methylpentanoate | 18.63 | 70-80 | >95 (after dist.) |

| 2. Hydrolysis & Acidification | This compound | 7.91 | 85-95 | >98 (after cryst.) |

Signaling Pathway Visualization

While there isn't a direct signaling pathway involved in this chemical synthesis, the reaction mechanism can be visualized to illustrate the flow of chemical transformations.

Caption: Key steps in the synthesis of this compound.

Conclusion

The acetoacetic ester synthesis provides a robust and high-yielding pathway for the preparation of this compound. This guide offers a detailed experimental protocol and the necessary data for researchers to successfully synthesize this compound. The versatility of the starting materials in the acetoacetic ester synthesis allows for the potential generation of a variety of substituted β-keto acids, which can be valuable intermediates in drug discovery and development. Careful control of reaction conditions is crucial for achieving high yields and purity.

References

An In-depth Technical Guide to 2-Acetyl-4-methylpentanoic Acid: Precursors, Synthesis, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-acetyl-4-methylpentanoic acid, a beta-keto acid with potential applications in chemical synthesis and drug discovery. The document details its precursors, a robust synthetic methodology based on the acetoacetic ester synthesis, and explores the landscape of its known derivatives and their biological activities.

Core Compound: this compound

This compound, also known as isobutylacetoacetic acid, is a carboxylic acid featuring a ketone functional group at the beta position relative to the carboxyl group. Its structure incorporates an isobutyl side chain, lending it specific stereochemical and physicochemical properties.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 5699-53-6 | [1][2] |

| Molecular Formula | C8H14O3 | [3] |

| Molecular Weight | 158.19 g/mol | [3] |

| Predicted Density | 1.033±0.06 g/cm³ | [3] |

| Predicted Boiling Point | 260.5±23.0 °C | [3] |

Precursors and Synthesis

The most direct and established method for the synthesis of this compound is the acetoacetic ester synthesis . This versatile method allows for the formation of alpha-substituted ketones and their corresponding acids.

Key Precursors

The primary precursors for the synthesis of this compound via this route are:

-

Ethyl acetoacetate (or other acetoacetic esters): The starting material that provides the acetyl and carboxyl functionalities.

-

Isobutyl bromide (1-bromo-2-methylpropane) or Isobutyl iodide: The alkylating agent that introduces the 4-methylpentanoyl backbone.

-

Sodium ethoxide (or another suitable base): Used to deprotonate the alpha-carbon of the acetoacetic ester, forming a nucleophilic enolate.

-

Aqueous acid (e.g., HCl, H2SO4): For the final hydrolysis and decarboxylation steps.

Leucine, an essential amino acid, can be considered a natural precursor due to its structural similarity and its metabolic breakdown products which include acetyl-CoA. However, for synthetic purposes, the acetoacetic ester route is more practical.

Synthetic Pathway and Experimental Protocol

The synthesis proceeds in three main stages: enolate formation, alkylation, and hydrolysis/decarboxylation.

Caption: Synthetic pathway for this compound via acetoacetic ester synthesis.

Detailed Experimental Protocol (General Procedure):

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. To this, an equimolar amount of ethyl acetoacetate is added dropwise with stirring. The reaction mixture is stirred at room temperature to ensure complete formation of the sodium salt of the enolate.

-

Alkylation: An equimolar amount of isobutyl bromide is then added to the reaction mixture. The mixture is heated to reflux for several hours to facilitate the SN2 reaction between the enolate and the alkyl halide. The progress of the reaction can be monitored by thin-layer chromatography.

-

Hydrolysis and Decarboxylation: After the alkylation is complete, the ethanol is removed by distillation. The resulting crude ethyl 2-acetyl-4-methylpentanoate is then subjected to acidic hydrolysis by adding a dilute solution of hydrochloric or sulfuric acid and heating the mixture. This step hydrolyzes the ester to the corresponding β-keto acid. Upon further heating, the unstable β-keto acid readily undergoes decarboxylation to yield this compound and carbon dioxide.

-

Work-up and Purification: The final product is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography.

Derivatives of this compound

Several derivatives of this compound have been synthesized and investigated for their biological activities. These modifications often involve the carboxylic acid or the acetyl group to modulate the compound's properties.

N-Acetyl-L-leucyl-L-phenylalaninal

This dipeptide derivative, where the core structure is part of a larger molecule, has been identified and characterized.

| Derivative | Molecular Formula | Molecular Weight | IUPAC Name |

| 2-Acetylamino-4-methyl-pentanoic acid (1-formyl-2-phenyl-ethyl)-amide | C17H24N2O3 | 304.4 g/mol | (2S)-2-acetamido-4-methyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]pentanamide |

This compound is listed in drug and pharmaceutical databases, suggesting its relevance in medicinal chemistry.[4][5]

Thiazolidinone Derivatives

A series of complex derivatives incorporating a thiazolidinone ring have been synthesized and evaluated for their antibacterial properties.[6]

General Structure of Thiazolidinone Derivatives:

Caption: Logical relationship of the thiazolidinone derivatives' components.

These compounds have shown significant in-vitro activity against various Gram-positive bacteria, including multidrug-resistant strains.

Antibacterial Activity of Thiazolidinone Derivatives (Selected Data): [6]

| Compound | Substituent on Phenylfuran | MIC (µg/mL) vs. S. aureus RN 4220 | MIC (µg/mL) vs. S. aureus KCTC 503 |

| 4a | H | 2 | 4 |

| 4c | 4-F | 2 | 4 |

| 4d | 4-Cl | 2 | 4 |

| 4e | 4-Br | 2 | 4 |

| 4f | 4-CH3 | 2 | 4 |

| Norfloxacin | (Positive Control) | 2 | Not Reported |

| Oxacillin | (Positive Control) | 1 | Not Reported |

Experimental Protocol for Antibacterial Testing (Microdilution Method): [6]

-

Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

-

Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phenyl/Naphthylacetyl Pentanoic Acid Derivatives

Structurally related pentanoic acid derivatives have been synthesized and evaluated for their anticancer activity. These findings suggest that the pentanoic acid scaffold can be a valuable starting point for the development of novel therapeutic agents.

Spectroscopic Characterization

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the methyl protons of the acetyl group, the alpha-proton, the methylene and methine protons of the isobutyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the two carbonyl carbons (ketone and carboxylic acid), the alpha-carbon, and the carbons of the isobutyl group.[7]

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, and C-H stretches of the alkyl groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Applications and Future Directions

The derivatives of this compound have demonstrated promising biological activities, particularly in the antibacterial and anticancer domains. The core structure represents a valuable scaffold for further chemical modifications to optimize these activities.

Future research could focus on:

-

Synthesis of a broader range of derivatives: Exploring different substituents on the isobutyl chain or modifications of the acetyl group could lead to compounds with enhanced potency and selectivity.

-

In-depth pharmacological studies: Investigating the mechanism of action of the active derivatives to understand their molecular targets.

-

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure to identify the key features responsible for the observed biological effects.

-

Exploration of other therapeutic areas: Given the diverse bioactivities of related beta-keto acids, derivatives of this compound could be screened for other pharmacological properties, such as antiviral, anti-inflammatory, or neuroprotective effects.

References

- 1. This compound | CAS#:5699-53-6 | Chemsrc [chemsrc.com]

- 2. keyorganics.net [keyorganics.net]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Acetylamino-4-methyl-pentanoic acid (1-formyl-2-phenyl-ethyl)-amide | C17H24N2O3 | CID 5288190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

The Biological Significance of α-Keto Acids: A Technical Guide for Researchers and Drug Development Professionals

Abstract

α-Keto acids (α-KAs) are a class of organic compounds characterized by a carboxylic acid group and a ketone functional group on the α-carbon. Far from being mere metabolic intermediates, recent research has unveiled their profound and multifaceted roles in cellular physiology and pathophysiology. This technical guide provides an in-depth exploration of the core biological significance of α-keto acids, tailored for researchers, scientists, and drug development professionals. We delve into their central roles in metabolism, their emerging functions as critical signaling molecules, and their implications in a range of diseases, including metabolic disorders and cancer. This guide also offers detailed experimental protocols for the quantification of α-KAs and the characterization of their signaling pathways, alongside a compilation of key quantitative data to facilitate comparative analysis.

Introduction to α-Keto Acids

α-Keto acids are pivotal players in the intersection of major metabolic pathways, including carbohydrate, lipid, and amino acid metabolism.[1][2] They are formed through the oxidative deamination of amino acids and are key intermediates in the Krebs cycle and glycolysis.[2][3] Their biological significance extends beyond their metabolic roles, as they are increasingly recognized as signaling molecules that modulate a variety of cellular processes, from gene expression to immune responses.

Core Metabolic Roles of α-Keto Acids

The central importance of α-keto acids in metabolism is undisputed. They are integral components of energy-producing pathways and serve as precursors for the biosynthesis of other essential molecules.

The Krebs Cycle

The Krebs cycle, also known as the citric acid cycle, is a fundamental metabolic pathway for cellular energy production. Several α-keto acids are key intermediates in this cycle:

-

α-Ketoglutarate: Formed from isocitrate, α-ketoglutarate is a crucial intermediate that can be converted to succinyl-CoA, generating NADH in the process.[2] It also serves as a key link between amino acid and carbohydrate metabolism.

-

Oxaloacetate: This four-carbon α-keto acid is the final intermediate of the Krebs cycle, reacting with acetyl-CoA to form citrate in the first step of the cycle.[2]

Amino Acid Metabolism

α-Keto acids are intrinsically linked to amino acid metabolism through transamination and deamination reactions.[3]

-

Transamination: Aminotransferases catalyze the transfer of an amino group from an amino acid to an α-keto acid, resulting in the formation of a new amino acid and a new α-keto acid. This reversible process is vital for the synthesis and degradation of amino acids.

-

Oxidative Deamination: This process removes the amino group from an amino acid, converting it into the corresponding α-keto acid and releasing ammonia.[3]

The α-keto acid analogues of the three branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — are known as branched-chain α-keto acids (BCKAs):

-

α-Ketoisocaproate (KIC) from leucine

-

α-Keto-β-methylvalerate (KMV) from isoleucine

-

α-Ketoisovalerate (KIV) from valine

Dysregulation of BCAA and BCKA metabolism is implicated in several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), which results from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4]

α-Keto Acids as Signaling Molecules

Beyond their metabolic functions, α-keto acids have emerged as critical signaling molecules, influencing a diverse array of cellular processes.

Regulation of Hypoxia-Inducible Factor (HIF)

α-Ketoglutarate is a crucial cofactor for prolyl hydroxylases (PHDs), the enzymes responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α) under normoxic conditions.[5]

In the presence of oxygen and α-ketoglutarate, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. During hypoxia, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.[5]

NF-κB Signaling

Recent studies have identified α-ketoglutarate as a direct activator of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[6] Under conditions of glucose deficiency, glutamate dehydrogenase 1 (GDH1) produces α-ketoglutarate, which can directly bind to and activate IKKβ, a key kinase in the NF-κB pathway.[6] This leads to the phosphorylation and degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate target gene expression.

mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. α-Ketoglutarate has been shown to activate the mTORC1 signaling pathway.[7] This can occur through its role as a precursor for the synthesis of amino acids like leucine, which are known activators of mTORC1.

Epigenetic Regulation

α-Ketoglutarate is a key cofactor for a large family of dioxygenases, including the TET family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases.[2] By modulating the activity of these enzymes, α-ketoglutarate plays a crucial role in epigenetic regulation, influencing DNA methylation patterns and histone modifications, thereby controlling gene expression.

α-Keto Acids in Disease

The dysregulation of α-keto acid metabolism and signaling is implicated in a variety of diseases.

Metabolic Disorders

-

Maple Syrup Urine Disease (MSUD): This inherited metabolic disorder is caused by a deficiency in the BCKDH complex, leading to the accumulation of BCAAs and their corresponding BCKAs in the blood and urine.[4] The buildup of these compounds is neurotoxic and can lead to severe neurological damage.

-

Diabetes and Obesity: Altered pyruvate metabolism is associated with diabetes and obesity.[3] In diabetes, impaired glucose metabolism can lead to elevated pyruvate levels.

Cancer

α-Keto acids play a complex and often paradoxical role in cancer.

-

Warburg Effect: Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[3] This leads to increased production of pyruvate, which can be converted to lactate or used for anabolic processes.

-

Oncometabolites: In certain cancers with mutations in isocitrate dehydrogenase (IDH), α-ketoglutarate is converted to 2-hydroxyglutarate (2-HG), an oncometabolite that competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and tumor progression.[2]

-

Immune Modulation: Cancer cell-derived BCKAs can modulate the polarization and metabolic reprogramming of macrophages in the tumor microenvironment, with some BCKAs promoting a pro-tumoral phenotype.[4][8]

Quantitative Data on α-Keto Acids

This section provides a summary of key quantitative data related to α-keto acids, facilitating comparative analysis for researchers.

Table 1: Michaelis Constants (Km) of α-Keto Acid Dehydrogenase Complexes

| Enzyme Complex | Substrate | Km (mM) | Source |

| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | 0.220 | [1] |

| CoA | 0.025 | [1] | |

| NAD+ | 0.050 | [1] | |

| Pyruvate Dehydrogenase Complex | Pyruvate | 0.015 | [1] |

| CoA | 0.021 | [1] | |

| NAD+ | 0.079 | [1] |

Table 2: Intracellular Concentrations of α-Keto Acids in K562 Cells

| α-Keto Acid | Concentration (pmol/1 x 10⁶ cells) |

| α-Ketoglutarate (KG) | 125 ± 24 |

| Pyruvic Acid (PV) | 316 ± 48 |

| α-Ketobutyric Acid (KB) | 1.55 ± 0.27 |

| α-Ketoisovaleric Acid (KIV) | 4.08 ± 1.36 |

| α-Ketoisocaproic Acid (KIC) | 45.1 ± 4.3 |

| α-Keto-β-methylvaleric Acid (KMV) | 41.4 ± 4.8 |

| Data from Fujiwara et al. (2020)[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of α-keto acids.

Quantification of Intracellular α-Keto Acids by HPLC with Fluorescence Detection

This protocol is adapted from Fujiwara et al. (2020).[3]

6.1.1. Materials

-

α-Keto acid standards (KG, PV, KB, KIV, KIC, KMV)

-

1,2-diamino-4,5-methylenedioxybenzene (DMB) as derivatization reagent

-

Methanol (HPLC grade)

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

2-Mercaptoethanol

-

Sodium sulfite

-

Internal standard (e.g., α-ketovaleric acid)

-

HPLC system with fluorescence detector

-

Reversed-phase C18 column (e.g., Inertsil ODS-4V, 250 × 3.0 mm, 5.0 µm)

6.1.2. Sample Preparation

-

Harvest cultured cells (e.g., 1 x 10⁶ K562 cells) and wash with ice-cold PBS.

-

Lyse the cells with 80% methanol containing the internal standard.

-

Centrifuge to remove insoluble material.

-

Collect the supernatant and dry it under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in a known volume of water.

6.1.3. Derivatization

-

Prepare the DMB derivatization solution.

-

Mix an equal volume of the reconstituted sample (or standard) with the DMB solution in a sealed tube.

-

Heat the mixture at 85°C for 45 minutes.

-

Cool the reaction mixture on ice.

-

Dilute the derivatized sample with a basic solution (e.g., 65 mM NaOH) to optimize peak shape.

6.1.4. HPLC Analysis

-

Inject the diluted, derivatized sample onto the HPLC system.

-

Separate the DMB-derivatized α-keto acids using a C18 column with a gradient elution of methanol and water.

-

Detect the fluorescent derivatives with an excitation wavelength of 367 nm and an emission wavelength of 446 nm.

-

Quantify the α-keto acids by comparing their peak areas to those of the standards, normalized to the internal standard.

Western Blot Analysis for HIF-1α Stabilization

This protocol is a general guide for detecting the stabilization of HIF-1α in response to hypoxia or chemical inducers.

6.2.1. Materials

-

Cell culture reagents

-

Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂, DFO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

6.2.2. Protocol

-

Cell Treatment: Culture cells to the desired confluency and treat with hypoxia (e.g., 1% O₂) or a chemical inducer for the desired time. Include a normoxic control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.

α-Ketoglutarate Dehydrogenase (KGDH) Activity Assay

This protocol is based on commercially available colorimetric assay kits.

6.3.1. Materials

-

KGDH assay buffer

-

KGDH substrate (α-ketoglutarate)

-

KGDH developer

-

NADH standard

-

96-well plate

-

Microplate reader capable of measuring absorbance at 450 nm

-

Samples (cell or tissue lysates, isolated mitochondria)

6.3.2. Protocol

-

Sample Preparation: Homogenize tissue or cells in ice-cold KGDH assay buffer. Centrifuge to remove insoluble material and collect the supernatant.

-

NADH Standard Curve: Prepare a series of NADH standards in the 96-well plate to generate a standard curve.

-

Reaction Setup: Add samples to the wells of the 96-well plate. For each sample, prepare a parallel well with a reaction mix lacking the KGDH substrate to measure background absorbance.

-

Reaction Initiation: Prepare a reaction mix containing the KGDH assay buffer and the KGDH developer. Add this mix to each well containing the standards and samples.

-

Incubation and Measurement: Add the KGDH substrate to the sample wells (but not the background wells) to start the reaction. Immediately begin measuring the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

-

Calculation: Calculate the rate of change in absorbance for each sample and subtract the background rate. Determine the KGDH activity from the NADH standard curve. One unit of KGDH is typically defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature.

Conclusion

α-Keto acids are far more than simple metabolic intermediates; they are integral regulators of cellular function with profound implications for health and disease. Their roles as metabolic hubs, signaling molecules, and epigenetic modulators highlight their importance in maintaining cellular homeostasis. The dysregulation of α-keto acid metabolism and signaling is a hallmark of numerous pathologies, making them attractive targets for therapeutic intervention. The experimental protocols detailed in this guide provide a foundation for researchers to further unravel the complex biology of these fascinating molecules and to explore their potential in the development of novel diagnostic and therapeutic strategies.

References

- 1. Research Portal [iro.uiowa.edu]

- 2. Cancer cells and alpha-ketoglutarate | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]

- 3. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]

- 4. Branched-chain ketoacids derived from cancer cells modulate macrophage polarization and metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoxia-Inducible Factors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fivephoton.com [fivephoton.com]

- 7. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]

- 8. Frontiers | Branched-chain ketoacids derived from cancer cells modulate macrophage polarization and metabolic reprogramming [frontiersin.org]

The Potential Interplay of 2-Acetyl-4-methylpentanoic Acid with Branched-Chain Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids with pivotal roles in protein synthesis, nutrient signaling, and energy homeostasis. Their catabolism is tightly regulated by a multi-step enzymatic pathway, primarily initiated by branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. Dysregulation of this pathway is implicated in various metabolic disorders, including insulin resistance and maple syrup urine disease (MSUD). This technical guide provides an in-depth overview of BCAA metabolism and explores the hypothetical interaction of the novel compound, 2-Acetyl-4-methylpentanoic acid, with this critical metabolic pathway. While direct experimental evidence is currently lacking, the structural similarity of this compound to key BCAA metabolites, such as α-ketoisocaproate, suggests a potential for interaction with the catalytic or regulatory sites of BCAT and BCKDH. This document summarizes quantitative data on BCAA metabolism, details relevant experimental protocols, and presents signaling pathways and hypothetical interactions using structured diagrams to facilitate further research and drug development efforts in this area.

Introduction to Branched-Chain Amino Acid (BCAA) Metabolism

The catabolism of BCAAs is a crucial metabolic pathway that occurs predominantly in the mitochondria of various tissues, with skeletal muscle being a primary site for the initial transamination step.[1] Unlike most other amino acids, which are primarily metabolized in the liver, the multi-organ nature of BCAA catabolism highlights its systemic importance. The pathway can be broadly divided into three key stages:

-

Reversible Transamination: Catalyzed by branched-chain aminotransferases (BCATs), this initial step involves the transfer of the amino group from a BCAA to α-ketoglutarate, forming the corresponding branched-chain α-keto acid (BCKA) and glutamate.[2][3] There are two main isoforms of BCAT: a mitochondrial (BCATm) and a cytosolic (BCATc) form.[3]

-

Irreversible Oxidative Decarboxylation: The BCKAs undergo oxidative decarboxylation in a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][2] This is the rate-limiting and irreversible step in BCAA catabolism, committing the carbon skeletons to further oxidation.[4][5] The BCKDH complex is a large, multi-enzyme structure analogous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[1][2]

-

Divergent Acyl-CoA Metabolism: Following the BCKDH reaction, the resulting branched-chain acyl-CoA derivatives enter distinct catabolic pathways. Leucine is ketogenic, being metabolized to acetyl-CoA and acetoacetate.[6] Isoleucine is both ketogenic and glucogenic, yielding acetyl-CoA and succinyl-CoA.[2] Valine is solely glucogenic, being converted to succinyl-CoA.[2]

The regulation of BCAA metabolism is intricate, with the BCKDH complex being a major control point. Its activity is modulated by a dedicated kinase (BCKDH kinase, BDK) and phosphatase (BCKDH phosphatase, PPM1K), which inactivate and activate the complex, respectively.

Hypothetical Interaction of this compound with BCAA Metabolism

To date, there is no direct scientific literature describing the biological effects of this compound on BCAA metabolism. However, its chemical structure warrants consideration as a potential modulator of this pathway. This compound (C8H14O3) shares a common 4-methylpentanoic acid backbone with leucine and its primary metabolite, α-ketoisocaproate (2-oxo-4-methylpentanoic acid).

Based on this structural analogy, we can hypothesize several potential points of interaction:

-

Competitive Inhibition of BCAT: The structural similarity to the BCAA substrate could allow this compound to bind to the active site of BCAT, potentially acting as a competitive inhibitor.

-

Interaction with the BCKDH Complex: The compound's resemblance to BCKAs, the natural substrates of the BCKDH complex, suggests it might act as a competitive inhibitor of this enzyme complex.

-

Allosteric Regulation of BDK: BCKAs, particularly α-ketoisocaproate, are known allosteric inhibitors of BDK, leading to the activation of the BCKDH complex. It is plausible that this compound could mimic this effect and modulate BCKDH activity.

Further experimental investigation is required to validate these hypotheses.

Quantitative Data in BCAA Metabolism

The following tables summarize key quantitative data related to BCAA metabolism, providing a reference for researchers in the field.

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes in BCAA Metabolism

| Enzyme | Substrate | Organism/Tissue | Km Value | Reference |

|---|---|---|---|---|

| BCATm | Leucine | Rat Brain | 0.4 mM | |

| BCATm | Isoleucine | Rat Brain | 0.8 mM | |

| BCATm | Valine | Rat Brain | 0.8 mM | |

| BCATm | α-Ketoglutarate | Rat Brain | 0.4 mM | |

| BCKDH | α-Ketoisocaproate | Rat Liver | 15-30 µM | |

| BCKDH | α-Keto-β-methylvalerate | Rat Liver | 20-40 µM |

| BCKDH | α-Ketoisovalerate | Rat Liver | 20-40 µM | |

Table 2: Plasma Concentrations of Branched-Chain Amino Acids and Their Keto Acids in Humans

| Metabolite | Concentration Range (µM) | Reference |

|---|---|---|

| Leucine | 100 - 200 | |

| Isoleucine | 50 - 100 | |

| Valine | 200 - 300 | |

| α-Ketoisocaproate (KIC) | 30 - 60 | |

| α-Keto-β-methylvalerate (KMV) | 15 - 30 |

| α-Ketoisovalerate (KIV) | 10 - 20 | |

Experimental Protocols

This section details methodologies for key experiments to study BCAA metabolism and to investigate the potential effects of compounds like this compound.

In Vitro Enzyme Activity Assays

4.1.1. Branched-Chain Aminotransferase (BCAT) Activity Assay

This spectrophotometric assay measures the rate of glutamate production from the transamination of a BCAA and α-ketoglutarate.

-

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

-

Substrates: 10 mM BCAA (leucine, isoleucine, or valine), 5 mM α-ketoglutarate

-

Cofactor: 0.1 mM pyridoxal 5'-phosphate (PLP)

-

Glutamate dehydrogenase (GDH)

-

0.25 mM iodonitrotetrazolium chloride (INT)

-

1 mM NAD+

-

Diaphorase

-

Enzyme source (e.g., tissue homogenate, purified BCAT)

-

Test compound (e.g., this compound) dissolved in a suitable solvent.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, BCAA, α-ketoglutarate, PLP, NAD+, INT, diaphorase, and GDH.

-

Add the enzyme source to initiate the reaction.

-

To test for inhibition, pre-incubate the enzyme with the test compound for a specified time before adding the substrates.

-

Monitor the increase in absorbance at 492 nm, which corresponds to the reduction of INT, coupled to the oxidation of glutamate by GDH.

-

Calculate the enzyme activity from the rate of change in absorbance.

-

4.1.2. Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay

This assay measures the rate of NADH production from the oxidative decarboxylation of a BCKA.

-

Reagents:

-

Assay Buffer: 30 mM potassium phosphate buffer, pH 7.4, containing 2 mM MgCl2, 0.2 mM EDTA, and 0.2% (v/v) Triton X-100.

-

Substrates: 0.5 mM BCKA (e.g., α-ketoisocaproate)

-

Cofactors: 2.5 mM NAD+, 0.2 mM thiamine pyrophosphate (TPP), 0.4 mM coenzyme A (CoA)

-

Enzyme source (e.g., isolated mitochondria, purified BCKDH complex)

-

Test compound (e.g., this compound) dissolved in a suitable solvent.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, TPP, and CoA.

-

Add the enzyme source.

-

To test for inhibition, pre-incubate the enzyme with the test compound before adding the BCKA substrate.

-

Initiate the reaction by adding the BCKA substrate.

-

Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH.

-

Cellular and In Vivo Studies

4.2.1. Stable Isotope Tracing of BCAA Metabolism in Cultured Cells

This method allows for the quantification of BCAA flux through catabolic pathways.

-

Materials:

-

Cell culture medium deficient in the BCAA of interest.

-

Stable isotope-labeled BCAA (e.g., [U-13C6]leucine).

-

Cultured cells (e.g., myotubes, hepatocytes).

-

Test compound (e.g., this compound).

-

Liquid chromatography-mass spectrometry (LC-MS) system.

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Incubate the cells in the deficient medium for a short period to deplete intracellular pools of the BCAA.

-

Replace the medium with one containing a known concentration of the stable isotope-labeled BCAA.

-

For treatment groups, add the test compound to the medium.

-

After a specified incubation time, quench the metabolism and extract intracellular metabolites.

-

Analyze the extracts by LC-MS to determine the fractional labeling of downstream metabolites (e.g., TCA cycle intermediates).

-

Calculate the metabolic flux based on the isotopic enrichment of the metabolites.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of BCAA metabolism and a hypothetical experimental workflow.

Caption: Overview of Branched-Chain Amino Acid (BCAA) Catabolism.

Caption: Hypothetical Interaction of this compound with BCAA Metabolism.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound methyl ester [myskinrecipes.com]

- 4. WO2015084622A1 - Methods of manufacturing benzoquinoline compounds - Google Patents [patents.google.com]

- 5. Leucine - Wikipedia [en.wikipedia.org]

- 6. The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential Natural Occurrence of 2-Acetyl-4-methylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential natural occurrence of 2-Acetyl-4-methylpentanoic acid, a compound for which direct evidence in natural sources is currently not documented in scientific literature. Drawing upon established biochemical pathways, this document posits a hypothetical biosynthetic route for this compound via the catabolism of the essential amino acid L-leucine. We provide a detailed overview of the enzymatic steps involved in leucine degradation and propose a potential point of divergence that could lead to the formation of the target molecule. Furthermore, this guide outlines detailed, adaptable experimental protocols for the extraction, derivatization, and analysis of α-keto acids from biological matrices, which could be employed to investigate the presence of this compound in microbial and plant sources. While quantitative data for this specific compound is unavailable, we present a template for data presentation to aid future research endeavors. The included diagrams, generated using the DOT language, visualize the proposed biosynthetic pathway and a comprehensive experimental workflow to guide researchers in this exploratory field.

Introduction: A Hypothetical Natural Product

This compound (C8H14O3) is a keto acid whose presence as a natural product has not been definitively established in peer-reviewed literature. However, its carbon skeleton is identical to that of the essential amino acid L-leucine (2-amino-4-methylpentanoic acid). The well-documented metabolic pathways of leucine in a wide range of organisms, from microorganisms to plants and animals, provide a strong theoretical foundation for the potential natural synthesis of this compound.

This guide serves as a resource for researchers interested in exploring the existence of this compound in nature. It provides the necessary biochemical context, proposes a biosynthetic pathway, and offers detailed experimental methodologies for its potential discovery and characterization.

Proposed Biosynthesis via Leucine Catabolism

The catabolism of L-leucine is a multi-step enzymatic process that ultimately yields acetyl-CoA and acetoacetate.[1] A key intermediate in this pathway is α-ketoisocaproate (α-KIC), also known as 2-keto-4-methylpentanoic acid.[2] We hypothesize that this compound could arise as a derivative of an intermediate in this pathway.

The initial steps of leucine catabolism are common across many organisms and involve two primary enzymatic reactions:

-

Transamination: L-leucine is converted to α-ketoisocaproate (α-KIC) by the enzyme branched-chain amino acid aminotransferase (BCAT).[3] This reaction involves the transfer of the amino group from leucine to an α-keto acid acceptor, typically α-ketoglutarate, forming glutamate.[2]

-

Oxidative Decarboxylation: α-KIC is then oxidatively decarboxylated to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH).[3]

We propose that this compound could be formed through an alternative processing of an intermediate related to α-KIC. One plausible hypothesis is the acetylation of a tautomeric form of α-ketoisocaproate or a closely related intermediate. This could potentially be a non-enzymatic side reaction or be catalyzed by a yet-to-be-identified acetyltransferase with broad substrate specificity.

Below is a diagram illustrating the established leucine catabolism pathway and the proposed point of divergence leading to the formation of this compound.

Quantitative Data on Natural Occurrence

To date, there is no published quantitative data on the natural occurrence of this compound. Should this compound be identified in natural sources, its concentration would likely be low, necessitating sensitive analytical techniques for quantification. The following table provides a template for presenting such data from future studies.

| Natural Source (e.g., Fungal Species, Plant Part) | Matrix (e.g., Fermentation Broth, Leaf Extract) | Concentration (µg/g or µg/mL) | Analytical Method | Reference |

| To be determined | To be determined | To be determined | e.g., GC-MS, LC-MS/MS | Future Study |

| To be determined | To be determined | To be determined | e.g., GC-MS, LC-MS/MS | Future Study |

Experimental Protocols

The following sections detail proposed methodologies for the extraction, derivatization, and analysis of this compound from biological samples. These protocols are based on established methods for the analysis of other α-keto acids.

Extraction of Keto Acids from Microbial Cultures

This protocol is designed for the extraction of polar metabolites, including keto acids, from the fermentation broth of microbial cultures.

-

Sample Preparation: Centrifuge the microbial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatant (fermentation broth) and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

Solvent Extraction:

-

To 1 mL of the filtered supernatant, add 3 mL of ice-cold ethyl acetate (or another suitable organic solvent).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

-

Collection of Organic Phase: Carefully transfer the upper organic layer to a new tube.

-

Drying: Dry the organic extract under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of pyridine for GC-MS analysis or methanol for LC-MS analysis) prior to derivatization or direct analysis.

Derivatization for GC-MS Analysis

Due to their polarity and thermal instability, keto acids often require derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Oximation followed by silylation is a common and effective method.[4]

-

Oximation:

-

To the dried extract (or a standard solution), add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

-

Incubate the mixture at 60°C for 60 minutes. This step converts the keto group to an oxime.

-

-

Silylation:

-

After cooling to room temperature, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 70°C for 30 minutes. This step silylates the carboxylic acid group and any other active hydrogens.

-

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Data Analysis: Identification of the target compound will be based on its retention time and comparison of its mass spectrum with a reference standard (if available) or by interpretation of its fragmentation pattern.

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for the analysis of keto acids, sometimes without derivatization, though derivatization can improve sensitivity.[5][6]

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470) or a high-resolution mass spectrometer (e.g., Q-TOF).

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis (if a standard is available) or full scan/product ion scan for identification of unknowns.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the investigation of this compound in natural sources.

Conclusion

While the natural occurrence of this compound remains to be demonstrated, its structural relationship to L-leucine and the intermediates of its catabolic pathway provides a compelling rationale for its potential existence as a novel natural product. This technical guide offers a theoretical framework and practical methodologies to empower researchers to undertake the exploratory work of searching for this compound in diverse biological systems. The successful identification and characterization of this compound from a natural source would not only expand our knowledge of secondary metabolism but could also open avenues for its potential application in drug development and other biotechnological fields.

References

- 1. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Leucine - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

Navigating the Thermochemical Landscape of 2-Acetyl-4-methylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Acetyl-4-methylpentanoic acid (CAS No: 5699-53-6) is an organic compound with the molecular formula C8H14O3. Its structure, featuring both a carboxylic acid and a ketone functional group, suggests a complex array of chemical reactivity and potential biological activity. Understanding the thermochemical properties of this molecule is crucial for process development, reaction modeling, and assessing its stability and energy content. This document serves as a technical resource, summarizing the available data and providing detailed guidance on methodologies for acquiring thermochemical parameters.

Physicochemical Properties

While specific experimental thermochemical data remains elusive, fundamental physicochemical properties have been reported or predicted. These are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C8H14O3 | |

| Molar Mass | 158.2 g/mol | |

| CAS Number | 5699-53-6 | [1] |

| Predicted Density | 1.033 ± 0.06 g/cm³ | |

| Predicted Boiling Point | 260.5 ± 23.0 °C |

Table 1: Physicochemical Properties of this compound

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties for organic compounds like this compound relies on a suite of well-established experimental techniques. The following sections detail the methodologies for key thermochemical parameters.

Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds, it is often determined indirectly through the enthalpy of combustion (ΔcH°).

Methodology: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of the substance is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 25-35 atm).

-

Immersion: The bomb is submerged in a known mass of water in a well-insulated calorimeter.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water is meticulously recorded.

-

Calculation: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. This value, after corrections for the heat of ignition and any side reactions, yields the enthalpy of combustion. The enthalpy of formation can then be calculated using Hess's Law, with the known enthalpies of formation of the combustion products (CO2 and H2O).

Heat Capacity

Heat capacity (Cp) measurement is crucial for understanding how a substance's temperature changes with the addition of heat.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Pans: A small, accurately weighed sample is placed in an aluminum pan, and an empty reference pan is also prepared.

-

Heating Program: The sample and reference pans are heated at a controlled linear rate.

-

Heat Flow Measurement: DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The difference in heat flow is directly proportional to the heat capacity of the sample.

Enthalpy of Phase Transitions

Methodology: Differential Scanning Calorimetry (DSC)

DSC is also employed to determine the enthalpies of phase transitions, such as melting (fusion) and boiling (vaporization).

-

Heating Program: The sample is heated through its melting or boiling point at a controlled rate.

-

Peak Integration: The instrument records an endothermic peak as the substance undergoes the phase transition.

-

Enthalpy Calculation: The area of this peak is integrated to determine the total heat absorbed, which corresponds to the enthalpy of the phase transition (e.g., ΔfusH°).

Computational Estimation of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties.

Caption: Workflow for Computational Thermochemistry.

This workflow begins with defining the molecule's 3D structure. A suitable computational method, such as Density Functional Theory (DFT), is chosen. The geometry is then optimized to find the lowest energy conformation. A frequency calculation is performed to confirm it is a true minimum and to obtain vibrational frequencies. A high-accuracy single-point energy calculation may then be performed. Finally, statistical mechanics is used to calculate the thermochemical properties from the vibrational, rotational, and translational partition functions.

Signaling Pathways and Biological Context

Currently, there is no specific information in the reviewed literature detailing the involvement of this compound in defined signaling pathways. Keto acids, in general, can play roles in metabolism and cellular signaling. Should this molecule be identified as a biologically active agent, the following generalized workflow for pathway elucidation would be applicable.

Caption: Experimental Workflow for Signaling Pathway Identification.

Conclusion

While direct experimental thermochemical data for this compound is not currently available, this guide provides researchers with the necessary foundational knowledge. The outlined experimental protocols for calorimetry and the described computational workflows offer robust pathways to determine or estimate the essential thermochemical properties of this compound. As research into this and similar molecules progresses, the application of these methodologies will be critical in unlocking a deeper understanding of their chemical and biological behavior.

References

An In-depth Technical Guide on the Solubility of 2-Acetyl-4-methylpentanoic Acid